molecular formula C19H32N4O2 B5414296 1-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-4-(cyclopropylmethyl)-3-isopropyl-1,4-diazepan-5-one

1-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-4-(cyclopropylmethyl)-3-isopropyl-1,4-diazepan-5-one

Cat. No.: B5414296
M. Wt: 348.5 g/mol
InChI Key: RXHKHFZDPBDQLF-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 1,2,4-oxadiazole ring and a diazepanone ring. The 1,2,4-oxadiazole ring is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. The diazepanone ring is a seven-membered ring containing two nitrogen atoms and a ketone functional group .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,4-oxadiazole ring and the diazepanone ring in separate steps, followed by their connection via a methylene bridge. The tert-butyl, cyclopropylmethyl, and isopropyl groups would likely be introduced as substituents at various stages of the synthesis .


Molecular Structure Analysis

The molecular structure of the compound would be characterized by the presence of the 1,2,4-oxadiazole and diazepanone rings, as well as the three alkyl substituents. The electronic and steric properties of these groups would influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the 1,2,4-oxadiazole and diazepanone rings, as well as the alkyl substituents. The oxadiazole ring is known to participate in various chemical reactions, including nucleophilic substitutions and additions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar 1,2,4-oxadiazole and diazepanone rings could increase the compound’s solubility in polar solvents .

Safety and Hazards

The safety and hazards associated with the compound would depend on its reactivity and biological activity. Proper precautions should be taken when handling and storing the compound to minimize risks .

Future Directions

Future research on the compound could involve studying its synthesis, reactivity, and potential biological activities. Additionally, the compound’s physical and chemical properties could be investigated in more detail .

Properties

IUPAC Name

1-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-4-(cyclopropylmethyl)-3-propan-2-yl-1,4-diazepan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N4O2/c1-13(2)15-11-22(9-8-17(24)23(15)10-14-6-7-14)12-16-20-18(25-21-16)19(3,4)5/h13-15H,6-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHKHFZDPBDQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CCC(=O)N1CC2CC2)CC3=NOC(=N3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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